molecular formula C21H24N4O5S B2550687 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 942004-03-7

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2550687
CAS RN: 942004-03-7
M. Wt: 444.51
InChI Key: UWRYMSOPYUXEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-oxidant and Anti-bacterial Activities

Research has identified compounds with similar structural features, notably those incorporating thiazolo[4,5-d]pyridazin motifs and acetamide derivatives, as potential antioxidants and antibacterials. For instance, Ahmad et al. (2010) synthesized N'-arylmethylidene acetohydrazides with demonstrated anti-oxidant and anti-bacterial properties, suggesting that related compounds could be explored for similar bioactivities (Ahmad et al., 2010).

Antitumor Activity

Compounds bearing the benzothiazole and acetamide groups have been evaluated for their antitumor properties. Yurttaş et al. (2015) found that benzothiazole derivatives exhibited significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of structurally related molecules in oncology research (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency, suggesting potential applications in dye-sensitized solar cells (DSSCs). Mary et al. (2020) conducted quantum mechanical studies to evaluate the light-harvesting efficiency and NLO activity of such compounds, highlighting their potential in renewable energy technologies (Mary et al., 2020).

Synthesis and Evaluation of Novel Compounds

The synthesis of novel compounds, including those with pyrazolo[4,3-c][1,2]benzothiazin motifs and related structures, has been explored for various bioactivities, including antimicrobial and antifungal activities. Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene, demonstrating the synthetic flexibility and potential biological relevance of these chemical frameworks (Gouda et al., 2010).

properties

IUPAC Name

2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-12-23-19-20(31-12)18(13-6-7-15(28-2)16(9-13)29-3)24-25(21(19)27)11-17(26)22-10-14-5-4-8-30-14/h6-7,9,14H,4-5,8,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRYMSOPYUXEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.